molecular formula C9H13BO4S B372374 2,4,6-Trimethylsulfonylboronic acid

2,4,6-Trimethylsulfonylboronic acid

Cat. No.: B372374
M. Wt: 228.08g/mol
InChI Key: LBMQILMKJHVTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trimethylsulfonylboronic acid (CAS No. 1027309-00-7) is a boronic acid derivative with the molecular formula C₉H₁₃BO₄S and a molecular weight of 228.07312 g/mol . Its structure features a sulfonyl (-SO₂) group at the 2,4,6-positions of the benzene ring, making it distinct from other arylboronic acids. The sulfonyl group is strongly electron-withdrawing, which significantly influences its reactivity, solubility, and stability. This compound is utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where electronic modulation of the boronic acid is critical .

Properties

Molecular Formula

C9H13BO4S

Molecular Weight

228.08g/mol

IUPAC Name

(2,4,6-trimethylphenyl)sulfonylboronic acid

InChI

InChI=1S/C9H13BO4S/c1-6-4-7(2)9(8(3)5-6)15(13,14)10(11)12/h4-5,11-12H,1-3H3

InChI Key

LBMQILMKJHVTHT-UHFFFAOYSA-N

SMILES

B(O)(O)S(=O)(=O)C1=C(C=C(C=C1C)C)C

Canonical SMILES

B(O)(O)S(=O)(=O)C1=C(C=C(C=C1C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The table below compares 2,4,6-Trimethylsulfonylboronic acid with three structurally related arylboronic acids:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Electron Nature of Substituents
This compound 1027309-00-7 C₉H₁₃BO₄S 228.07312 -SO₂ (sulfonyl) Electron-withdrawing
2,4,6-Trimethylphenylboronic acid 5980-97-2 C₉H₁₃BO₂ 164.011 -CH₃ (methyl) Electron-donating
2,4,6-Trimethoxyphenylboronic acid 135159-25-0 C₉H₁₃BO₅ 212.01 -OCH₃ (methoxy) Electron-donating
2,4,5-Trifluorophenylboronic acid 247564-73-4 C₆H₄BF₃O₂ 191.90 -F (fluoro) Electron-withdrawing

Key Observations :

  • Electronic Effects: The sulfonyl group in this compound enhances electrophilicity at the boron center compared to methyl or methoxy groups, which donate electrons .
  • Molecular Weight : The sulfonyl substituent increases molecular weight by ~64 g/mol compared to the methyl analog, impacting solubility and diffusion rates in reactions .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Reactions :
    • This compound : The electron-withdrawing sulfonyl group accelerates transmetallation steps but may require milder bases (e.g., K₂CO₃) to avoid decomposition .
    • 2,4,6-Trimethylphenylboronic acid : Methyl groups stabilize the boronate intermediate, enabling reactions under harsher conditions (e.g., NaOAc, reflux) .
    • Fluorinated Analogs : Fluorine substituents (e.g., 2,4,5-Trifluorophenylboronic acid) balance reactivity and stability, often used in pharmaceutical synthesis .

Thermal and Chemical Stability

  • Thermogravimetric Analysis (TGA) :
    • Sulfonyl-containing boronic acids exhibit higher thermal degradation onset temperatures (~250°C) compared to methyl analogs (~180°C) due to stronger bond dissociation energies in -SO₂ groups .
    • Methoxy-substituted analogs (e.g., 2,4,6-Trimethoxyphenylboronic acid) show intermediate stability (~210°C) .

Solubility and Handling

  • Solubility :
    • This compound : Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but poor in water .
    • Methyl and Methoxy Analogs : Higher solubility in THF and dichloromethane due to lower polarity .
  • Safety : Sulfonyl derivatives may pose irritant hazards, whereas methyl analogs (e.g., 2,4,6-Trimethylphenylboronic acid) are generally handled as low-risk crystalline powders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.